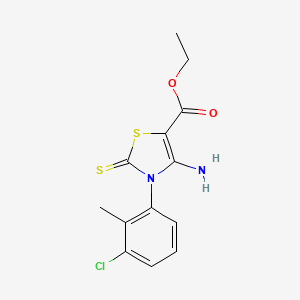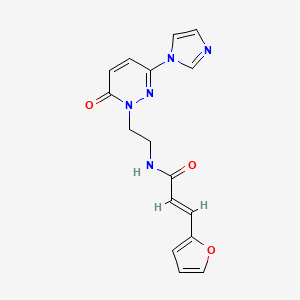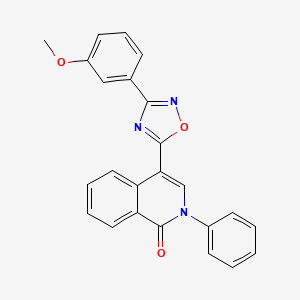
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a phenylisoquinolinone structure. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the oxadiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring and phenylisoquinolinone structure would contribute to the rigidity of the molecule, while the methoxyphenyl group could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The oxadiazole ring is generally stable under a variety of conditions, but could potentially be opened under strongly acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could increase its stability and resistance to degradation, while the methoxyphenyl group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Derivatives of the mentioned compound have shown significant antibacterial and antifungal activities. For instance, a study by Sirgamalla and Boda (2019) on novel derivatives highlighted their potent activities against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger and Candida albicans. These compounds were synthesized using conventional methods and evaluated for their antimicrobial properties, showing promising results compared to standard drugs like Ciprofloxacin and Voriconazole (Sirgamalla & Boda, 2019).
Thermo-physical Properties
Another study focused on the thermo-physical characterization of 1,3,4-oxadiazole derivatives in solvents such as chloroform (CF) and N,N-dimethylformamide (DMF). This research determined various thermodynamic parameters and analyzed the impact of structural modifications on Gibbs energy, enthalpy, and entropy of activation, providing valuable insights into the solvent effects and structural influences on these derivatives (Godhani et al., 2013).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activities. Some compounds in this series were found to possess good or moderate activities against test microorganisms, indicating the broad applicability of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Electroluminescence Behaviour
Research on isoquinoline π-conjugated imidazole derivatives has shown that these compounds exhibit highly fluorescent and electroluminescent properties. Such characteristics make them suitable for applications in organic light-emitting diodes (OLEDs), where they can be used as emitting layers for achieving specific color emissions, including "pure" white light, which is crucial for lighting and display technologies (Nagarajan et al., 2014).
Cytotoxic Activity Against Human Cancer Cells
Aminoisoquinoline-5,8-quinones bearing α-amino acids moieties have been evaluated for their cytotoxic activity against normal and cancer cell lines. The study found that certain derivatives showed moderate to high cytotoxic activity, with promising compounds identified based on their IC50 values and selectivity indexes. This suggests their potential use in cancer therapy research (Valderrama et al., 2016).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its potential hazards and recommended handling procedures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-29-18-11-7-8-16(14-18)22-25-23(30-26-22)21-15-27(17-9-3-2-4-10-17)24(28)20-13-6-5-12-19(20)21/h2-15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHEPYHBMKNFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

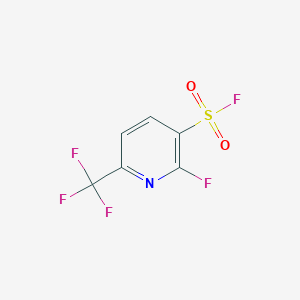
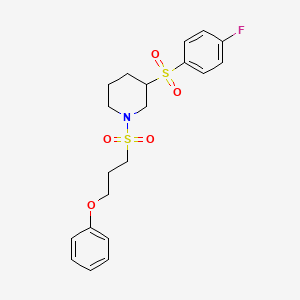
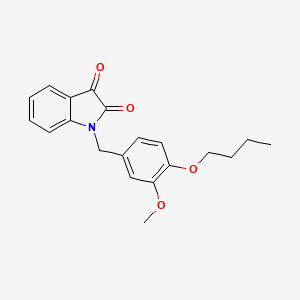
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2420392.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)
![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)
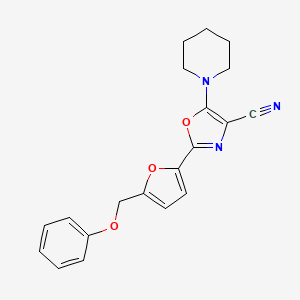
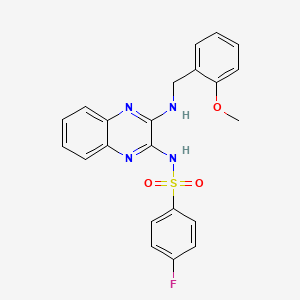
![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)
